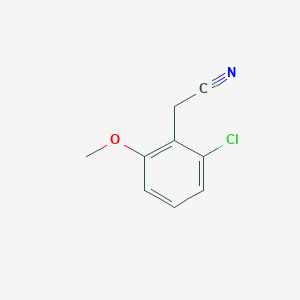
Benzeneacetonitrile, 2-chloro-6-methoxy-
概要
説明
Benzeneacetonitrile, 2-chloro-6-methoxy- is an organic compound with the molecular formula C9H8ClNO. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the sixth position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 2-chloro-6-methoxy- typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a cyanide source. One common method is the reaction of 2-chloro-6-methoxybenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of Benzeneacetonitrile, 2-chloro-6-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Benzeneacetonitrile, 2-chloro-6-methoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles.
Oxidation: 2-Chloro-6-methoxybenzaldehyde or 2-Chloro-6-methoxybenzoic acid.
Reduction: 2-Chloro-6-methoxyphenylamine.
科学的研究の応用
Benzeneacetonitrile, 2-chloro-6-methoxy- is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
作用機序
The mechanism of action of Benzeneacetonitrile, 2-chloro-6-methoxy- depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methoxyphenylacetonitrile
- 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile
- 2-Chloro-6-methylphenylacetonitrile
Uniqueness
Benzeneacetonitrile, 2-chloro-6-methoxy- is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds .
特性
CAS番号 |
170737-91-4 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.62 g/mol |
IUPAC名 |
2-(2-chloro-6-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3 |
InChIキー |
IRQQUNHJPVVWQY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)Cl)CC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














